molecular formula C8H10BNO3 B14852748 (3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid

(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid

Cat. No.: B14852748
M. Wt: 178.98 g/mol
InChI Key: BBTPORUXAQKYQN-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid is a boronic acid derivative that features a unique pyrano-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction generally requires a palladium catalyst, a boronic acid or boronate ester, and an appropriate base in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction temperature are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, dihydropyridine derivatives, and various substituted pyrano-pyridine compounds.

Mechanism of Action

The mechanism by which (3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid exerts its effects involves the interaction of its boronic acid group with various molecular targets. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use as enzyme inhibitors . The pyrano-pyridine core may also interact with specific receptors or enzymes, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid is unique due to its specific boronic acid functional group and the pyrano-pyridine core structure

Properties

Molecular Formula

C8H10BNO3

Molecular Weight

178.98 g/mol

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-c]pyridin-5-ylboronic acid

InChI

InChI=1S/C8H10BNO3/c11-9(12)7-4-10-5-8-6(7)2-1-3-13-8/h4-5,11-12H,1-3H2

InChI Key

BBTPORUXAQKYQN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC2=C1CCCO2)(O)O

Origin of Product

United States

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